(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate

Catalog No.
S636394
CAS No.
661464-94-4
M.F
C30H48N2O12
M. Wt
628.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydr...

CAS Number

661464-94-4

Product Name

(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C30H48N2O12

Molecular Weight

628.7 g/mol

InChI

InChI=1S/2C13H21NO3.C4H6O6/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;1-,2-/m001/s1

InChI Key

VNVNZKCCDVFGAP-FPDJQMMJSA-N

SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound featuring multiple functional groups, including a phenolic structure and hydroxyl groups. Its molecular formula indicates a rich composition that suggests potential biological activities and applications in various fields such as pharmaceuticals and biochemistry. The presence of both tert-butylamino and hydroxyethyl groups enhances its solubility and reactivity, making it a candidate for diverse

Levalbuterol acts as a selective beta2-adrenergic receptor agonist. When inhaled, it binds to beta2-adrenergic receptors in the smooth muscle cells lining the airways. This binding triggers a cascade of events that leads to relaxation of the smooth muscle, resulting in bronchodilation (widening of the airways) and improved airflow [].

Mechanism of Action:

Xopenex HFA, also known as levalbuterol tartrate, belongs to a class of medications called beta2-adrenergic agonists. These medications work by relaxing the smooth muscles in the airways of the lungs, leading to bronchodilation (widening of the airways). This can improve airflow and ease symptoms of asthma and chronic obstructive pulmonary disease (COPD) such as wheezing, shortness of breath, and chest tightness.

Clinical Trials for Bronchodilation:

Several clinical trials have evaluated the efficacy of Xopenex HFA in improving lung function and relieving symptoms in patients with asthma and COPD. These studies typically compare Xopenex HFA to a placebo or another bronchodilator medication.

  • Adults and Adolescents: Studies in adults and adolescents with asthma or COPD have shown that Xopenex HFA is effective in improving lung function as measured by FEV1 (forced expiratory volume in one second) compared to placebo. However, the studies did not show a significant difference in patient-reported outcomes like asthma symptom scores or quality of life compared to placebo [].
  • Children: One small study in children with asthma suggests that Xopenex HFA may be effective in improving lung function, but further research is needed to confirm these findings [].

Other Research Areas:

While the primary focus of Xopenex HFA research has been on its bronchodilating effects, there is ongoing research exploring its potential applications in other areas:

  • Exercise-induced bronchospasm (EIB): Some studies suggest that Xopenex HFA may be effective in preventing EIB, a condition where exercise triggers bronchospasm [].
  • Long-term safety: Studies have shown that Xopenex HFA is well tolerated and does not lead to deterioration of lung function with regular use for up to 52 weeks [].
Common in organic chemistry, including:

  • Substitution Reactions: The hydroxyl groups can act as nucleophiles, facilitating substitution reactions with electrophiles.
  • Redox Reactions: The phenolic structure can undergo oxidation, allowing the compound to act as an antioxidant.
  • Esterification: The presence of hydroxyl groups allows for the formation of esters when reacted with carboxylic acids.

These reactions are often catalyzed by enzymes in biological systems, which enhance their efficiency and specificity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antioxidant Properties: Compounds with phenolic structures are known to scavenge free radicals, reducing oxidative stress in biological systems .
  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains, suggesting potential therapeutic applications .
  • Anti-inflammatory Effects: Certain phenolic compounds have been documented to inhibit inflammatory pathways, providing a basis for further investigation into their therapeutic uses .

The biological activity of (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate may be predicted using computational models that analyze structure-activity relationships .

Synthesis of this compound can be achieved through several methods:

  • Direct Alkylation: Starting from a phenolic compound, alkylation with tert-butylamino groups can be performed under basic conditions.
  • Hydroxymethylation: Introducing hydroxymethyl groups through formylation followed by reduction can yield the desired structure.
  • Dihydroxysuccinate Formation: This can be accomplished via esterification of succinic acid derivatives with the corresponding alcohols.

These methods highlight the versatility of synthetic pathways available for producing this compound .

The applications of (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate include:

  • Pharmaceuticals: Potential use as an antioxidant or anti-inflammatory agent in drug formulations.
  • Cosmetics: Utilization in skincare products for its protective properties against oxidative damage.
  • Food Industry: Application as a preservative due to its antimicrobial properties.

These applications underscore the compound's relevance in health and wellness industries.

Interaction studies indicate that this compound may interact with various biological macromolecules:

  • Proteins: Binding studies could reveal its affinity for specific receptors or enzymes, potentially modulating their activity.
  • Nucleic Acids: Investigations into its effects on DNA/RNA could provide insights into its role in cellular processes.
  • Cell Membranes: Studies on membrane interactions could elucidate its mechanism of action at the cellular level.

Such interactions are critical for understanding the pharmacodynamics of the compound .

Several compounds share structural similarities with (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate. These include:

Compound NameStructural FeaturesBiological Activity
1. ResveratrolPolyphenolic structureAntioxidant, anti-inflammatory
2. CurcuminDiarylheptanoidAntioxidant, anticancer
3. QuercetinFlavonoidAntioxidant, antihistamine

Uniqueness

While many of these compounds exhibit antioxidant properties, the unique combination of tert-butylamino and hydroxymethyl functionalities in (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate may confer distinct pharmacological profiles not found in other similar compounds. This specificity warrants further investigation into its unique interactions and potential therapeutic benefits.

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

12

Exact Mass

628.32072497 g/mol

Monoisotopic Mass

628.32072497 g/mol

Heavy Atom Count

44

UNII

ADS4I3E22M

Wikipedia

Levalbuterol tartrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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